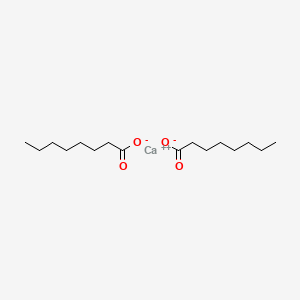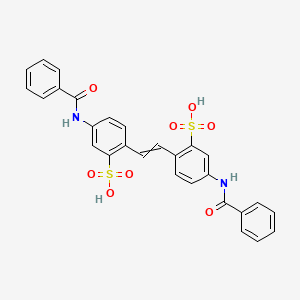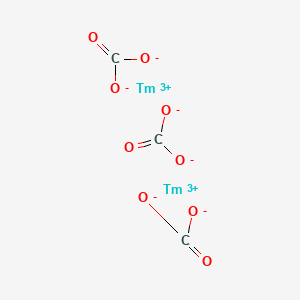![molecular formula C14H13N3S B13835161 N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aniline derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine (TEA) in a solvent like chloroform . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using efficient and economical methods. One such method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane, which allows for the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas . This method is advantageous due to its high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Mécanisme D'action
The mechanism of action of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the death of the bacterial cells, making the compound a potential candidate for the treatment of tuberculosis.
Comparaison Avec Des Composés Similaires
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives and known for its antimicrobial properties.
N-(benzothiazol-2-yl)-2-cyanoacetamide: A compound with potential anticancer activity and used in the synthesis of other heterocyclic compounds.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity and are used in medicinal chemistry research.
Compared to these compounds, this compound exhibits unique properties such as enhanced stability and specific biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H13N3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3 |
Clé InChI |
WPIYDVPSDRHPCS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
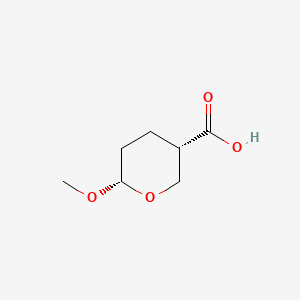
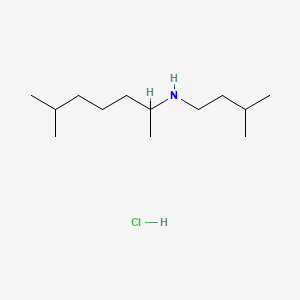

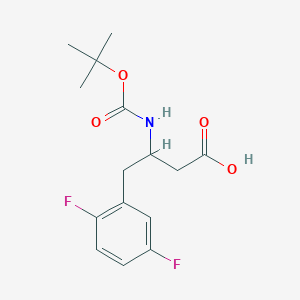
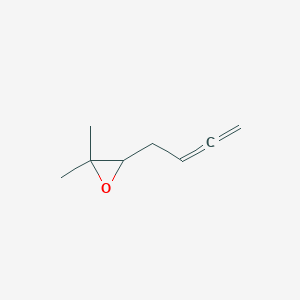

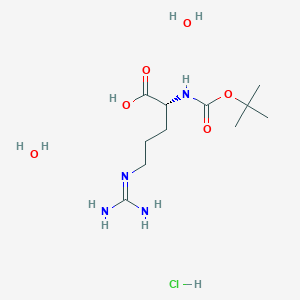
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

